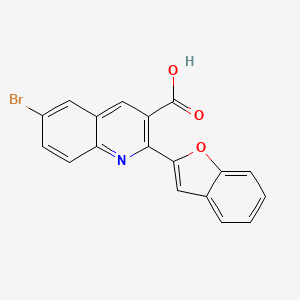
2-(1-Benzofuran-2-yl)-6-bromo-3-quinolinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Benzofuran-2-yl)-6-bromo-3-quinolinecarboxylic acid is a heterocyclic compound that combines the structural features of benzofuran and quinoline. These types of compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the benzofuran and quinoline moieties in a single molecule makes it a promising candidate for various pharmacological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzofuran-2-yl)-6-bromo-3-quinolinecarboxylic acid typically involves a multi-step process. One common method includes the following steps:
Williamson Ether Synthesis: This step involves the formation of the benzofuran ring by reacting salicylaldehyde with an appropriate alkyl halide under basic conditions.
Hydrolysis: The ester group at the quinoline ring C-3 position is hydrolyzed to form the carboxylic acid.
Intramolecular Electrophilic Cyclization: This step involves the cyclization reaction between the aldehyde group of salicylaldehyde and the methylene at the quinoline ring C-2 position.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing scalable processes, would apply to its large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Benzofuran-2-yl)-6-bromo-3-quinolinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Halogen substitution reactions can occur at the bromo position, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
2-(1-Benzofuran-2-yl)-6-bromo-3-quinolinecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of 2-(1-Benzofuran-2-yl)-6-bromo-3-quinolinecarboxylic acid involves its interaction with various molecular targets and pathways. The benzofuran and quinoline moieties can interact with enzymes and receptors, leading to the modulation of biological processes. For example, the compound may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication .
Comparación Con Compuestos Similares
Similar Compounds
2-(1-Benzofuran-2-yl)-quinoline-4-carboxylic acid: This compound shares the benzofuran and quinoline moieties but lacks the bromine substituent.
5-Bromo-2-(1-benzofuran-2-yl)quinoline: Similar structure but with the bromine substituent at a different position.
2-(1-Benzofuran-2-yl)-6-chloro-3-quinolinecarboxylic acid: Similar structure with a chlorine substituent instead of bromine.
Uniqueness
The presence of the bromine atom at the 6-position of the quinoline ring in 2-(1-Benzofuran-2-yl)-6-bromo-3-quinolinecarboxylic acid imparts unique chemical and biological properties. This substitution can influence the compound’s reactivity, binding affinity to biological targets, and overall pharmacological profile.
Propiedades
Fórmula molecular |
C18H10BrNO3 |
|---|---|
Peso molecular |
368.2 g/mol |
Nombre IUPAC |
2-(1-benzofuran-2-yl)-6-bromoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C18H10BrNO3/c19-12-5-6-14-11(7-12)8-13(18(21)22)17(20-14)16-9-10-3-1-2-4-15(10)23-16/h1-9H,(H,21,22) |
Clave InChI |
VBVCHBALXUHWMI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(O2)C3=C(C=C4C=C(C=CC4=N3)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(allylsulfanyl)-5-{[2-(allylsulfanyl)-6-amino-4-oxo-1,4-dihydro-5-pyrimidinyl][4-(benzyloxy)phenyl]methyl}-6-amino-4(1H)-pyrimidinone](/img/structure/B13374271.png)
![1-(Methylsulfanyl)-3-[3-(methylsulfanyl)-1,2,4-triazin-5-yl]-5,6,7,8,9,10-hexahydrocycloocta[c]pyridine](/img/structure/B13374275.png)
![(1S,4R)-5,6-dibromobicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B13374279.png)
![N,N-diethyl-N-({6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)amine](/img/structure/B13374285.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B13374303.png)
![6-(1-Naphthyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13374312.png)
![2-{3-[(1H-perimidin-2-ylmethyl)sulfanyl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B13374313.png)

![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(2,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13374336.png)
![6-[6-(4-bromophenyl)-4-phenyl-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B13374343.png)
![N-(2-furylmethyl)-4-methyl-3-[(1-naphthylacetyl)amino]benzamide](/img/structure/B13374349.png)
![methyl 4,9-dioxo-4,9-dihydro-1H-naphtho[2,3-d]imidazol-2-ylcarbamate](/img/structure/B13374355.png)

